Phenyl 3-isocyanatobenzoate
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Overview
Description
Phenyl 3-isocyanatobenzoate is an organic compound that belongs to the class of isocyanates It is characterized by the presence of a phenyl group attached to a 3-isocyanatobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3-isocyanatobenzoate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-hydroxybenzoic acid under dehydrating conditions. The reaction typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent moisture interference. The reaction proceeds as follows:
C6H5NCO+C7H6O3→C6H5O2C6H4NCO+H2O
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or esters.
Polymerization: It can polymerize in the presence of catalysts to form polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Triethylamine, dibutyltin dilaurate.
Solvents: Toluene, dichloromethane.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization processes.
Scientific Research Applications
Phenyl 3-isocyanatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials such as coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism by which phenyl 3-isocyanatobenzoate exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The molecular targets often include amino groups on proteins or hydroxyl groups on carbohydrates, which can result in the modification of biological macromolecules and alteration of their functions.
Comparison with Similar Compounds
Phenyl 3-isocyanatobenzoate can be compared with other isocyanates such as:
Phenyl isocyanate: Lacks the benzoate group, making it less versatile in forming complex structures.
Methyl 3-isocyanatobenzoate: Similar structure but with a methyl group instead of a phenyl group, leading to different reactivity and applications.
Toluene diisocyanate: Commonly used in the production of polyurethanes but has different physical and chemical properties due to the presence of two isocyanate groups.
This compound is unique due to its specific structure, which allows for targeted applications in both organic synthesis and material science.
Properties
IUPAC Name |
phenyl 3-isocyanatobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-15-12-6-4-5-11(9-12)14(17)18-13-7-2-1-3-8-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCKOLQVZUXTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)N=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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